Lipophilicity: meta- vs. para-Regioisomer
The (S)-3-(pyrrolidin-3-yloxy)aniline (meta-substituted, CAS 853213-27-1) exhibits a computed LogP of 1.92, compared to a LogP of 0.09 for the para-substituted regioisomer 4-(pyrrolidin-3-yloxy)aniline (CAS 1123169-08-3) . This represents a difference of 1.83 log units, corresponding to an approximately 67-fold higher octanol-water partition coefficient for the meta-substituted (S)-enantiomer . The meta-ether substitution pattern places the electron-donating ether oxygen in a position that cannot directly conjugate with the aniline NH₂ through the aromatic ring, resulting in a more lipophilic character compared to the para-isomer where direct through-conjugation is possible.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.92 (CAS 853213-27-1) |
| Comparator Or Baseline | LogP = 0.09 for 4-(pyrrolidin-3-yloxy)aniline (CAS 1123169-08-3) |
| Quantified Difference | ΔLogP = 1.83 (~67-fold higher lipophilicity for the (S)-meta compound) |
| Conditions | Computed LogP values from the ChemSrc and Chem960 chemical databases using standardized prediction algorithms |
Why This Matters
A LogP difference of 1.83 units fundamentally alters predicted membrane permeability, oral absorption potential, and blood-brain barrier penetration of any drug candidate derived from this building block, making the (S)-meta compound the preferred choice when higher lipophilicity and CNS penetration are desired.
